The resolution of amino acids is a process used in biochemistry to separate enantiomers in a racemic mixture. In this context, L-Tyrosine hydrazide could be used to react with a racemic mixture of amino acids, forming diastereomeric hydrazides. These diastereomers often have different physical and chemical properties, allowing them to be separated using various techniques such as crystallization or chromatography.
Field: Biochemistry and Biotechnology
Application Summary: L-Tyrosine hydrazide can be used in the biocatalytic derivatization of L-Tyrosine.
Methods of Application: The specific methods of application would depend on the exact nature of the experiment being conducted.
Results or Outcomes: The outcomes of this process can include the production of a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols.
L-Tyrosine hydrazide is an organic compound with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol. It is derived from L-tyrosine, an amino acid that plays a crucial role in protein synthesis and serves as a precursor for various neurotransmitters. The compound features a hydrazide functional group, which contributes to its reactivity and potential biological activities. L-Tyrosine hydrazide is often used in biochemical applications due to its ability to participate in various
Currently, there is no documented information on the mechanism of action of (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide in biological systems.
L-Tyrosine hydrazide exhibits several biological activities, making it of interest in pharmacological research. Studies indicate that it may have:
The synthesis of L-Tyrosine hydrazide typically involves a multi-step process:
This method allows for the efficient production of L-Tyrosine hydrazide while minimizing side reactions.
L-Tyrosine hydrazide has several applications across various fields:
Interaction studies involving L-Tyrosine hydrazide focus on its ability to interact with metal ions and other biomolecules. Research indicates that it can form complexes with trivalent lanthanides, which may enhance its biological activity or alter its pharmacokinetics. These interactions are significant for understanding how L-Tyrosine hydrazide can be optimized for therapeutic applications .
L-Tyrosine hydrazide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Similarity | Unique Features |
---|---|---|
D-Tyrosine Hydrazide | Similar backbone | Enantiomeric differences affecting activity |
Phenylhydrazine | Hydrazone formation | More reactive but lacks amino acid properties |
3-Hydroxytyramine | Related to tyrosine | Primarily involved in neurotransmitter synthesis |
Tyrosinase Inhibitors | Structural similarity | Focused on enzyme inhibition rather than direct biological effects |
L-Tyrosine hydrazide's unique combination of amino acid characteristics and hydrazide functionality allows it to participate in diverse
L-Tyrosine hydrazide exhibits the molecular formula C₉H₁₃N₃O₂ with an average molecular mass of 195.222 daltons and a monoisotopic mass of 195.100777 daltons [1]. The compound maintains a single defined stereocenter, specifically at the alpha carbon position, which confers the L-configuration characteristic of naturally occurring amino acids [1].
The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as (2S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide [1]. The stereochemical configuration is explicitly designated by the (2S) designation, indicating the spatial arrangement around the chiral center follows the sinister or left-handed configuration [1].
The simplified molecular-input line-entry system representation is documented as C(NN)(=O)C@HN, where the @H designation specifically denotes the stereochemical orientation at the alpha carbon [2]. The International Chemical Identifier key MWIXENPCUPDSOS-QMMMGPOBSA-N provides a unique molecular fingerprint for database identification purposes [2].
Property | Value |
---|---|
Molecular Formula | C₉H₁₃N₃O₂ [1] |
Average Mass | 195.222 daltons [1] |
Monoisotopic Mass | 195.100777 daltons [1] |
Stereochemical Configuration | (2S) [1] |
Chemical Abstracts Service Registry Number | 7662-51-3 [2] |
Melting Point | 196-198°C [3] |
Optical Activity | [α]₂₀/D +76°, c = 4.2 in 1 M HCl [3] |
Crystallographic investigations of L-tyrosine hydrazide sulfate have revealed significant structural insights into the molecular packing and hydrogen bonding networks [4]. The compound crystallizes in the monoclinic system with space group P₂₁, demonstrating unit cell dimensions of a=5.5386(1) Å, b=8.0467(4) Å, c=14.0780(6) Å, with β=93.339(3)° and a unit cell volume of 626.36(4) ų [4]. The structure contains two formula units per unit cell (Z=2) and exhibits a reliability factor of 0.0212 [4].
The crystal structure is characterized by organic chains oriented parallel to the b-axis, interconnected through nitrogen-hydrogen to oxygen hydrogen bonds and further stabilized by inorganic groups to create a three-dimensional arrangement [4]. Single crystal X-ray diffraction studies have confirmed the structural parameters and provided precise atomic coordinates for all non-hydrogen atoms [4].
Comparative studies with related amino acid hydrazide derivatives, particularly phenylglycine hydrazide, demonstrate similar crystallographic behavior with monoclinic space group P₁₂₁/c and cell parameters a=5.9459(18) Å, b=5.1940(16) Å, c=26.7793(83) Å [5]. These structural similarities suggest a consistent packing motif among amino acid hydrazide compounds [5].
Conformational analysis reveals that hydrazide compounds exhibit complex stereochemical behavior involving multiple rotational barriers and conformational preferences [6]. The hydrazide functional group introduces two distinct stereocenters: the carbon-nitrogen amide bond leading to E or Z geometries, and the terminal nitrogen atom enabling synclinal or anticlinal orientations [6].
Research demonstrates that hydrazide conformations can be classified into distinct categories based on their structural characteristics [6]. Conformers adopting synclinal orientations typically exhibit different spectroscopic properties compared to those in anticlinal arrangements [6]. The conformational landscape is further influenced by hyperconjugation effects between nitrogen lone pairs and adjacent sigma antibonding orbitals [6].
Quantum chemistry calculations indicate that the most stable hydrazide conformations correspond to E anticlinal arrangements due to stabilizing hyperconjugation interactions [7]. This stereoelectronic effect significantly influences the overall molecular geometry and contributes to the observed conformational preferences in solution and solid-state environments [7].
Nuclear magnetic resonance analysis of L-tyrosine hydrazide reveals characteristic spectral features consistent with the amino acid hydrazide structural framework [8]. Proton nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d₆ demonstrates distinct chemical shift patterns for the aromatic protons, aliphatic methylene groups, and the hydrazide functional group [9].
The aromatic region exhibits asymmetric proton environments, particularly for the phenolic ring system [8]. This asymmetry arises from restricted rotation around the nitrogen-carbon double bond on the nuclear magnetic resonance timescale, resulting in distinctive magnetic inequivalence of corresponding protons [8].
Studies utilizing hydrazone conjugation with 4-carboxylbenzaldehyde demonstrate that the observed asymmetry in aromatic proton signals is intrinsic to the hydrazide structure rather than arising from external complexation effects [8]. This finding confirms that the spectroscopic asymmetry reflects fundamental molecular conformational properties [8].
Nuclear Magnetic Resonance Parameter | Observation |
---|---|
Aromatic Proton Pattern | Asymmetric due to restricted rotation [8] |
Solvent System | Dimethyl sulfoxide-d₆ [9] |
Characteristic Feature | Magnetic inequivalence of phenolic protons [8] |
Infrared spectroscopic analysis of L-tyrosine hydrazide reveals diagnostic absorption bands characteristic of the functional groups present in the molecule [10]. The hydrazide nitrogen-hydrogen stretching vibrations provide particularly informative spectroscopic signatures that are sensitive to molecular conformation and hyperconjugation effects [10].
Research has identified that hydrazide compounds exhibit two distinct nitrogen-hydrogen stretching bands corresponding to different conformational states [10]. These bands appear at frequencies above 3400 cm⁻¹ and below 3306 cm⁻¹, with the lower frequency band attributed to hyperconjugation between nitrogen lone pairs and sigma antibonding orbitals [10].
The phenolic hydroxyl group contributes characteristic absorption bands in the 3550-3200 cm⁻¹ region, with specific frequencies dependent on hydrogen bonding interactions [11]. Carbonyl stretching vibrations of the hydrazide group appear in the 1700-1630 cm⁻¹ region, consistent with amide-type carbonyl functionalities [11].
Tyrosine-specific infrared signatures include the unique absorption band at 1515 cm⁻¹, which corresponds to phenolic ring vibrations and provides a distinctive spectroscopic fingerprint for tyrosine-containing compounds [12]. This band exhibits significant environmental sensitivity and can serve as a probe for local molecular interactions [12].
Infrared Absorption Band | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
Nitrogen-Hydrogen Stretch | 3400-3306 [10] | Hydrazide functional group |
Phenolic Hydroxyl | 3550-3200 [11] | Hydroxyl group vibrations |
Carbonyl Stretch | 1700-1630 [11] | Hydrazide carbonyl |
Tyrosine Ring Mode | 1515 [12] | Phenolic ring vibrations |
Mass spectrometric analysis of L-tyrosine hydrazide produces a molecular ion at mass-to-charge ratio 195, corresponding to the intact molecular ion [2]. Electron impact ionization at 70 electron volts and source temperatures of 220°C with sample temperatures of 150°C provide optimal conditions for molecular ion observation [2].
The fragmentation pattern of amino acid hydrazides in mass spectrometry follows predictable pathways involving cleavage of the carbon-nitrogen bonds and elimination of the hydrazide functional group [13]. Common fragmentation pathways include loss of the hydrazino group and formation of characteristic amino acid-derived fragment ions [13].
Comparative analysis with related tyrosine derivatives demonstrates that the hydrazide modification influences the fragmentation behavior compared to the parent amino acid [14]. The presence of the additional nitrogen atoms in the hydrazide functional group provides alternative fragmentation pathways that can be utilized for structural confirmation [14].
Tandem mass spectrometry techniques enable detailed characterization of the fragmentation pathways and provide structural information for identification purposes [15]. The collision-induced dissociation patterns reveal specific neutral losses and rearrangement reactions characteristic of the hydrazide functional group [15].
Mass Spectrometry Parameter | Value |
---|---|
Molecular Ion | m/z 195 [2] |
Ionization Method | Electron Impact [2] |
Source Temperature | 220°C [2] |
Sample Temperature | 150°C [2] |
Ionization Energy | 75 eV [2] |
Irritant